molecular formula C12H15BrFNO B13590216 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol

3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol

Cat. No.: B13590216
M. Wt: 288.16 g/mol
InChI Key: CKNXNWNBRLLIKL-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol This compound features a piperidine ring substituted with a 2-bromo-5-fluorobenzyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: It may be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The hydroxyl group at the 3-position of the piperidine ring may also play a role in its activity by forming hydrogen bonds with target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-5-fluorobenzyl)piperidin-3-ol
  • 3-(2-Bromo-5-chlorobenzyl)piperidin-3-ol
  • 3-(2-Bromo-5-methylbenzyl)piperidin-3-ol

Uniqueness

3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol is unique due to the specific combination of bromine and fluorine substituents on the benzyl group, which can significantly impact its chemical and biological properties. The presence of both electron-withdrawing groups can enhance the compound’s stability and reactivity compared to similar compounds with different substituents .

Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

3-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H15BrFNO/c13-11-3-2-10(14)6-9(11)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2

InChI Key

CKNXNWNBRLLIKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=C(C=CC(=C2)F)Br)O

Origin of Product

United States

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